molecular formula C8H18N2O B13592279 (R)-4-Morpholinobutan-2-amine

(R)-4-Morpholinobutan-2-amine

Cat. No.: B13592279
M. Wt: 158.24 g/mol
InChI Key: GWAZLPJZKQFTRM-MRVPVSSYSA-N
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Description

®-4-Morpholinobutan-2-amine is a chiral amine compound with a morpholine ring attached to a butane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Morpholinobutan-2-amine typically involves the reaction of morpholine with a suitable butane derivative. One common method is the reductive amination of 4-morpholinobutan-2-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of ®-4-Morpholinobutan-2-amine may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydrogenation process, and advanced purification techniques like chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

®-4-Morpholinobutan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can further modify the amine group or the morpholine ring.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the butane chain or the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

®-4-Morpholinobutan-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design and development.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of ®-4-Morpholinobutan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. Its effects are mediated through binding to active sites or allosteric sites, leading to changes in the conformation and activity of the target molecules. Pathways involved may include signal transduction, metabolic pathways, and regulatory networks.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-Morpholinobutan-2-amine: The enantiomer of ®-4-Morpholinobutan-2-amine, with similar chemical properties but different biological activities.

    4-Morpholinobutan-2-one: A precursor in the synthesis of ®-4-Morpholinobutan-2-amine, used in various chemical reactions.

    Morpholine: The parent compound, widely used in organic synthesis and industrial applications.

Uniqueness

®-4-Morpholinobutan-2-amine is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound in asymmetric synthesis and drug development, where stereochemistry plays a crucial role in determining the efficacy and safety of pharmaceutical agents.

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

(2R)-4-morpholin-4-ylbutan-2-amine

InChI

InChI=1S/C8H18N2O/c1-8(9)2-3-10-4-6-11-7-5-10/h8H,2-7,9H2,1H3/t8-/m1/s1

InChI Key

GWAZLPJZKQFTRM-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](CCN1CCOCC1)N

Canonical SMILES

CC(CCN1CCOCC1)N

Origin of Product

United States

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